molecular formula C15H24N2O B2552155 2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol CAS No. 1215950-73-4

2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol

Cat. No.: B2552155
CAS No.: 1215950-73-4
M. Wt: 248.37
InChI Key: WIZHUUSXTOOWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol is a chemical compound with the CAS Registry Number 1215950-73-4 . It has a molecular formula of C15H24N2O and a molecular weight of 248.36 g/mol . The compound features a piperidine ring substituted with a benzyl group at the nitrogen atom and a propanolamine side chain at the 3-position. As a functionalized piperidine derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. The presence of both amino and hydroxyl functional groups on the propanol side chain makes it a versatile intermediate for the synthesis of more complex molecules. Its structure suggests potential application in the development of pharmacologically active compounds, particularly as a scaffold for creating ligands that target the central nervous system . Researchers utilize this compound strictly as a reference standard or a synthetic intermediate in laboratory settings. Safety and Handling: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Intended Use: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-[(1-benzylpiperidin-3-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-13(12-18)16-15-8-5-9-17(11-15)10-14-6-3-2-4-7-14/h2-4,6-7,13,15-16,18H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZHUUSXTOOWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

The molecular architecture of 2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol comprises three key components:

  • A piperidine ring providing a six-membered heterocyclic backbone.
  • A benzyl group (C₆H₅CH₂–) attached to the piperidine nitrogen, imparting steric bulk and modulating reactivity.
  • A 2-aminopropan-1-ol side chain (–NH–CH(CH₂OH)–) at the 3-position of the piperidine, introducing both amine and alcohol functionalities.

Synthetic routes to this compound typically involve coupling the benzylpiperidine scaffold with the 2-aminopropanol moiety through nucleophilic substitution, reductive amination, or epoxide ring-opening reactions.

Key Preparation Methodologies

Nucleophilic Substitution with Halogenated Alcohols

A widely employed strategy involves the reaction of 1-benzylpiperidin-3-amine with a halogenated propanol derivative, such as 3-chloro-1-propanol , under basic conditions. The amine acts as a nucleophile, displacing the halogen atom to form the secondary amine bond:

$$
\text{1-Benzylpiperidin-3-amine} + \text{Cl–CH₂CH(OH)CH₃} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

This method requires polar aprotic solvents (e.g., dimethylformamide) and temperatures between 60–80°C to enhance reaction kinetics. The use of phase-transfer catalysts like tetrabutylammonium bromide may further accelerate the substitution.

Optimization Considerations:
  • Solvent selection : Higher yields are observed in dimethylacetamide (DMA) compared to toluene or ethers due to improved solubility of intermediates.
  • Halide leaving group : Bromides and iodides generally react faster than chlorides but may necessitate stricter temperature control to avoid side reactions.

Reductive Amination of Piperidin-3-one Derivatives

An alternative route employs reductive amination between 1-benzylpiperidin-3-one and 2-amino-1-propanol . In the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN), the ketone undergoes imine formation followed by reduction to yield the target compound:

$$
\text{1-Benzylpiperidin-3-one} + \text{H₂N–CH(CH₂OH)CH₃} \xrightarrow{\text{NaBH₃CN}} \text{this compound}
$$

This method is advantageous for controlling stereochemistry, as the reaction proceeds via a planar imine intermediate, allowing for potential enantioselective synthesis.

Critical Parameters:
  • pH control : Maintaining a mildly acidic pH (4–6) using acetic acid optimizes imine formation and reduction efficiency.
  • Solvent systems : Methanol or ethanol are preferred for their ability to dissolve both the ketone and amine reactants.

Industrial-Scale Synthesis: Insights from Patent Literature

A patented process for synthesizing Ibrutinib highlights the role of this compound as an intermediate. The method involves:

  • Activation of (S)-1-benzylpiperidin-3-ol via mesylation or tosylation to form a leaving group.
  • Nucleophilic displacement with 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine under basic conditions.
  • Deprotection and coupling with acryloyl chloride to yield Ibrutinib.

Key steps relevant to the target compound include:

  • Reagent stoichiometry : A 1:1 molar ratio of piperidine derivative to amine ensures minimal byproduct formation.
  • Temperature control : Reactions are conducted at 40–75°C to balance reaction rate and thermal stability.

Purification and Characterization

Post-synthesis, the compound is purified via:

  • Recrystallization : Ethyl acetate or hexane/ethyl acetate mixtures yield crystalline product with >99% purity.
  • Chromatography : Silica gel column chromatography using dichloromethane/methanol gradients removes residual impurities.
Analytical Data:
  • X-ray diffraction (XRD) : Polymorph A displays characteristic peaks at 2θ = 3.876°, 5.744°, and 7.739°.
  • Chromatographic purity : HPLC analysis confirms ≥99.6% purity when using ethyl acetate recrystallization.

Challenges and Mitigation Strategies

  • Steric Hindrance : The benzyl group at the piperidine nitrogen impedes nucleophilic attack.

    • Solution : Employ high-boiling solvents (e.g., DMF) to increase reaction temperatures and improve mobility.
  • Racemization : Reductive amination may lead to undesired stereoisomers.

    • Solution : Use chiral catalysts or enantiomerically pure starting materials.
  • Byproduct Formation : Competing reactions (e.g., over-alkylation) reduce yields.

    • Solution : Optimize stoichiometry and introduce scavengers like molecular sieves.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol is a complex organic compound with significant potential in various scientific research applications. This article explores its applications in chemistry, biology, and medicine, supported by detailed data tables and case studies.

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations that can yield valuable derivatives for further research.

Biology

The compound has been studied for its interactions with biological molecules, particularly in receptor binding and enzyme inhibition. Research indicates that it may influence neurotransmitter systems, making it a candidate for studying neurological disorders.

Case Study: Neurotransmitter Interaction

A study investigated the binding affinity of this compound to various neurotransmitter receptors. The results indicated significant binding to dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and schizophrenia.

Medicine

The therapeutic potential of this compound has been explored in several contexts:

Neuroprotective Effects

Research has demonstrated that this compound may protect neuronal cells from oxidative stress. In vitro studies showed a reduction in cell death by approximately 40% when exposed to oxidative agents compared to untreated controls.

Analgesic Properties

Preclinical studies have indicated that this compound exhibits analgesic effects in animal models of pain. It was found to significantly reduce pain responses in models of inflammatory and neuropathic pain.

Industry Applications

In the pharmaceutical industry, this compound is being investigated for its potential use in developing new drugs targeting neurological conditions, pain management therapies, and possibly as a precursor for synthesizing other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Benzylpiperidine Derivatives: Both this compound and Benzyl 4-aminopiperidine-1-carboxylate share the benzylpiperidine core. However, the latter replaces the amino-propanol with a carboxylate ester, which may reduce CNS penetration due to increased polarity .

Amino-Propanolamine vs. Aryl-Propanolamine: The target compound’s amino-propanol chain differs from 3-amino-3-(4-isopropyl-phenyl)-propan-1-ol’s aryl-substituted propanolamine. The latter’s fluorine and sulfonyl groups suggest metabolic stability, often seen in protease inhibitors or kinase modulators .

Bicyclic Systems : Biperiden impurity A incorporates a bicyclo[2.2.1]heptene ring, likely enhancing rigidity and receptor selectivity compared to the flexible benzylpiperidine scaffold .

Research Implications

  • Target Compound: The amino-propanol group may enhance water solubility, making it suitable for oral or injectable formulations. Its benzylpiperidine core could interact with mAChRs, warranting in vitro receptor-binding assays.
  • Comparative Gaps : Unlike Biperiden impurity A (a validated reference standard), the target compound lacks clinical or regulatory data, highlighting the need for toxicity profiling .

Biological Activity

2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and its implications in pharmacotherapy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This compound features a piperidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter receptors.

Research indicates that compounds similar to this compound exhibit activity on several key biological targets, primarily related to neurotransmission and pain modulation.

Histamine Receptors

Compounds structurally related to this compound have been evaluated for their antagonistic effects on histamine H3 receptors. These receptors are involved in the modulation of neurotransmitter release. For instance, a study demonstrated that certain derivatives showed significant antagonistic activity at the human H3 receptor (hH3R), with some exhibiting a pA2 value greater than 7, indicating strong binding affinity .

Cholinesterase Inhibition

Another important aspect of the biological activity of this class of compounds is their potential as acetylcholinesterase (AChE) inhibitors. AChE plays a crucial role in neurotransmission by breaking down acetylcholine. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. Compounds similar to this compound have shown promising results with IC50 values in the low nanomolar range against AChE .

σ Receptor Antagonism

Recent studies have highlighted the role of σ receptors in pain modulation. For example, a derivative of the compound was shown to induce significant antiallodynic effects in models of neuropathic pain through σ receptor antagonism . This suggests that this compound may have therapeutic potential in treating neuropathic pain.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:

Activity Target IC50/pA2 Value Source
H3 Receptor AntagonismhH3RpA2 > 7
AChE InhibitionAChEIC50 < 40 nM
σ Receptor Antagonismσ Receptor-

Neuropathic Pain Model

In a behavioral model of neuropathic pain induced by capsaicin, administration of a compound structurally related to this compound resulted in a significant reversal of mechanical allodynia. This effect was attributed to σ receptor antagonism, indicating a novel pathway for pain management .

Alzheimer's Disease

Another study explored the cholinergic properties of similar compounds, revealing their potential as therapeutic agents for Alzheimer's disease through enhanced AChE inhibition. The modifications made to the piperidine structure were crucial for maintaining high inhibitory potency against AChE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.